molecular formula C10H11ClF3N B1433938 (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride CAS No. 1820575-84-5

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1433938
CAS RN: 1820575-84-5
M. Wt: 237.65 g/mol
InChI Key: CXCTXCXCIYKANU-DKXTVVGFSA-N
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Description

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride, also known as (1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride, is a cyclopropane amine derivative with a trifluoromethyl substituent on the phenyl ring. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

(1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride has a variety of scientific research applications. It is used in organic synthesis as a precursor for a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in drug design as a starting material for the synthesis of a variety of novel compounds. In addition, it is used in biochemistry as a substrate for a variety of enzymes, including the cytochrome P450 enzyme.

Mechanism of Action

(1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride is a substrate for the cytochrome P450 enzyme, which is responsible for the metabolism of a variety of drugs, hormones, and other compounds. The cytochrome P450 enzyme catalyzes the oxidation of the trifluoromethylphenyl group, resulting in the formation of a reactive intermediate that can be further metabolized or detoxified.
Biochemical and Physiological Effects
(1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have a protective effect against oxidative stress. In addition, it has been shown to have a beneficial effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

(1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride is a useful tool for scientific research due to its stability and solubility in organic solvents. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is a highly reactive compound and can be toxic if not handled properly. It is also important to note that it is not suitable for use in human or animal studies due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving (1R,2S)-2-(2-TFMP)cyclopropan-1-amine hydrochloride. These include further exploration of its anti-inflammatory and anti-tumor effects, as well as its potential use as a substrate for drug design. Additionally, further research into its protective effects against oxidative stress and its potential use as a cardiovascular protective agent is warranted. Finally, further research into its potential use as a substrate for the cytochrome P450 enzyme is also needed.

properties

IUPAC Name

(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCTXCXCIYKANU-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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